molecular formula C18H20ClFN2O3S B4806342 2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-propylacetamide

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-propylacetamide

Cat. No.: B4806342
M. Wt: 398.9 g/mol
InChI Key: WZWJUHFFCSISQM-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-propylacetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, a fluorophenyl ring, and an acetamide group

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-propylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable base.

    Nucleophilic substitution: The sulfonyl chloride intermediate reacts with 2-fluorobenzylamine to form the sulfonamide.

    Acylation: The resulting sulfonamide is then acylated with N-propylacetamide under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of specific solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-propylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-propylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-propylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes involved in metabolic pathways, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-propylacetamide can be compared with other sulfonamide compounds such as:

    4-chlorophenyl sulfone: Similar in structure but lacks the fluorophenyl and acetamide groups.

    4-fluorophenyl sulfone: Similar but lacks the chlorophenyl and acetamide groups.

    N-propylacetamide derivatives: Compounds with similar acetamide groups but different aromatic substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O3S/c1-2-11-21-18(23)13-22(12-14-5-3-4-6-17(14)20)26(24,25)16-9-7-15(19)8-10-16/h3-10H,2,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWJUHFFCSISQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN(CC1=CC=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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